molecular formula C9H10N2O B11928457 2-(2-Pyrazinyl)-4-pentyn-2-ol CAS No. 2006278-24-4

2-(2-Pyrazinyl)-4-pentyn-2-ol

Cat. No.: B11928457
CAS No.: 2006278-24-4
M. Wt: 162.19 g/mol
InChI Key: YXWAOHOPSHRIKD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(2-Pyrazinyl)-4-pentyn-2-ol (CAS: 2006278-24-4) is a tertiary alcohol with a pyrazinyl substituent at the 2-position of the 4-pentyn-2-ol backbone. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.20 g/mol. The compound features a conjugated triple bond (C≡C) at the 4-position and a hydroxyl group at the 2-position, with the pyrazine ring (a six-membered aromatic heterocycle containing two nitrogen atoms) contributing to its electronic and steric properties. This structural motif is critical for interactions in biochemical systems, particularly in enzyme inhibition .

Properties

CAS No.

2006278-24-4

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-pyrazin-2-ylpent-4-yn-2-ol

InChI

InChI=1S/C9H10N2O/c1-3-4-9(2,12)8-7-10-5-6-11-8/h1,5-7,12H,4H2,2H3

InChI Key

YXWAOHOPSHRIKD-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=NC=CN=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrazinyl)-4-pentyn-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrazinyl)-4-pentyn-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: 2-(2-Pyrazinyl)-4-pentyn-2-one

    Reduction: 2-(2-Pyrazinyl)-4-penten-2-ol or 2-(2-Pyrazinyl)-4-pentanol

    Substitution: Various substituted pyrazine derivatives

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 2-(2-pyrazinyl)-4-pentyn-2-ol are influenced by its substituents. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
This compound C₉H₁₀N₂O 162.20 2-Pyrazinyl 2006278-24-4
4-Pentyn-2-ol C₅H₈O 84.12 None (base structure) 2117-11-5
2-Methyl-4-pentyn-2-ol C₆H₁₀O 98.14 Methyl 590-37-4
2-(2-Pyridyl)-4-pentyn-2-ol C₁₀H₁₁NO 161.20 2-Pyridyl 54136-95-7
2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol C₁₂H₁₁F₃O₂ 244.21 4-Trifluoromethoxyphenyl 85014-08-0

Key Observations :

  • Electronic Effects : The pyrazinyl group is more electron-deficient than pyridyl or phenyl due to its two nitrogen atoms, enhancing hydrogen-bonding and π-π stacking interactions in biological targets .

Biological Activity

Chemical Structure and Properties

The molecular structure of 2-(2-Pyrazinyl)-4-pentyn-2-ol features a pyrazine ring, which is known for its role in biological activity. The presence of the alkyne group (4-pentyn) contributes to its reactivity and potential for forming various derivatives through cycloaddition reactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, pyran-based compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease (AD) due to their ability to modulate signaling pathways involved in neuroprotection . Below is a summary of the biological activities associated with this compound and its analogs:

Activity Description References
Anticancer Some pyrazine derivatives have exhibited cytotoxic effects against various cancer cell lines.,
Neuroprotective Similar compounds have shown potential in protecting neuronal cells from apoptosis and degeneration.
Anti-inflammatory Certain derivatives are noted for their ability to reduce inflammation markers in vitro.

Case Studies

  • Anticancer Activity
    • A study on related pyrazine compounds demonstrated their ability to inhibit cell proliferation in several cancer types, suggesting that this compound may share similar properties. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects
    • Research focusing on pyran-based scaffolds highlighted their role in enhancing cognitive function and reducing amyloid plaque formation in models of Alzheimer’s disease. These compounds were shown to modulate key signaling pathways such as PKA and ERK, which are critical for neuronal survival and function .
  • Anti-inflammatory Properties
    • Compounds structurally related to this compound have been evaluated for their anti-inflammatory effects, revealing a capacity to downregulate pro-inflammatory cytokines in cell cultures.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Many pyrazine derivatives act as ligands for various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : Some compounds inhibit enzymes involved in cancer progression or inflammation, thereby exerting therapeutic effects.
  • Oxidative Stress Reduction : The antioxidant properties of related compounds contribute to their neuroprotective effects by scavenging free radicals.

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